molecular formula C8H7BrClN3 B13015754 6-Bromo-4-chloro-5,7-dimethylpyrrolo[2,1-f][1,2,4]triazine

6-Bromo-4-chloro-5,7-dimethylpyrrolo[2,1-f][1,2,4]triazine

Cat. No.: B13015754
M. Wt: 260.52 g/mol
InChI Key: BSTGBAACCIAMER-UHFFFAOYSA-N
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Description

6-Bromo-4-chloro-5,7-dimethylpyrrolo[2,1-f][1,2,4]triazine is a heterocyclic compound that features a unique bicyclic structure. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of bromine, chlorine, and methyl groups on the pyrrolo[2,1-f][1,2,4]triazine core imparts distinct chemical properties that make it a valuable target for synthetic and application-oriented research.

Preparation Methods

The synthesis of 6-Bromo-4-chloro-5,7-dimethylpyrrolo[2,1-f][1,2,4]triazine can be achieved through several synthetic routes. One common method involves the cyclization of pyrrole derivatives with appropriate halogenated reagents. The reaction conditions typically include the use of strong bases and solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the cyclization process .

Industrial production methods for this compound may involve multi-step synthesis protocols that ensure high yield and purity. Transition metal-mediated synthesis and rearrangement of pyrrolooxadiazines are also explored as alternative synthetic strategies .

Chemical Reactions Analysis

6-Bromo-4-chloro-5,7-dimethylpyrrolo[2,1-f][1,2,4]triazine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles under suitable conditions. Common reagents for these reactions include sodium methoxide and potassium tert-butoxide.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives. Oxidizing agents such as potassium permanganate and reducing agents like lithium aluminum hydride are typically used.

    Coupling Reactions: The compound can participate in coupling reactions to form larger, more complex molecules. Palladium-catalyzed cross-coupling reactions are commonly employed for this purpose.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups replacing the halogens .

Scientific Research Applications

6-Bromo-4-chloro-5,7-dimethylpyrrolo[2,1-f][1,2,4]triazine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 6-Bromo-4-chloro-5,7-dimethylpyrrolo[2,1-f][1,2,4]triazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule. For example, in antiviral research, the compound may inhibit viral replication by targeting viral enzymes .

Comparison with Similar Compounds

6-Bromo-4-chloro-5,7-dimethylpyrrolo[2,1-f][1,2,4]triazine can be compared with other similar compounds, such as:

    Pyrrolo[2,1-f][1,2,4]triazine Derivatives: These compounds share the same core structure but differ in the substituents attached to the ring. Examples include 4-amino-5,7-dimethylpyrrolo[2,1-f][1,2,4]triazine and 6-chloro-4-methylpyrrolo[2,1-f][1,2,4]triazine.

    Other Heterocyclic Compounds: Compounds like quinolines and isoquinolines also feature nitrogen-containing rings and exhibit similar chemical properties.

Properties

Molecular Formula

C8H7BrClN3

Molecular Weight

260.52 g/mol

IUPAC Name

6-bromo-4-chloro-5,7-dimethylpyrrolo[2,1-f][1,2,4]triazine

InChI

InChI=1S/C8H7BrClN3/c1-4-6(9)5(2)13-7(4)8(10)11-3-12-13/h3H,1-2H3

InChI Key

BSTGBAACCIAMER-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=NC=NN2C(=C1Br)C)Cl

Origin of Product

United States

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